molecular formula C21H23ClFN3O2 B2519188 N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide CAS No. 953201-10-0

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide

Cat. No.: B2519188
CAS No.: 953201-10-0
M. Wt: 403.88
InChI Key: HKVCWIIVQDVLJO-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran (THF) and reagents like sodium borohydride for reduction steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are common reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are examples of substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzylpiperidin-4-yl)methyl]-N’-(3-chloro-4-fluorophenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O2/c22-18-12-17(6-7-19(18)23)25-21(28)20(27)24-13-15-8-10-26(11-9-15)14-16-4-2-1-3-5-16/h1-7,12,15H,8-11,13-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVCWIIVQDVLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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